1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine
Overview
Description
1-(Pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring attached to a triazole ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a variety of targets, including receptor tyrosine kinases .
Mode of Action
For instance, it may bind to the active site of the target protein, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in cell proliferation, growth, and differentiation .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For example, it may act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-chloromethylpyridine with 3-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-chloromethylpyridine+3-amino-1,2,4-triazole→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-ylmethyl)-1H-imidazole
- 1-(Pyridin-2-ylmethyl)-1H-benzimidazole
- 1-(Pyridin-2-ylmethyl)-1H-pyrazole
Uniqueness
1-(Pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the triazole ring can enhance the compound’s stability and its ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-3-1-2-4-10-7/h1-4,6H,5H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFQTLLGKCEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184416-55-4 | |
Record name | 1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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